(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
CAS No.: 2102408-57-9
Cat. No.: VC6292325
Molecular Formula: C8H9ClFNO
Molecular Weight: 189.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2102408-57-9 |
|---|---|
| Molecular Formula | C8H9ClFNO |
| Molecular Weight | 189.61 |
| IUPAC Name | (3R)-6-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H8FNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H/t7-;/m0./s1 |
| Standard InChI Key | HFKQYAVAOPSXSI-FJXQXJEOSA-N |
| SMILES | C1C(C2=C(O1)C=C(C=C2)F)N.Cl |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Stereochemistry
The compound’s systematic IUPAC name, (3R)-6-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride, reflects its stereochemistry at the C3 position, where the amine group adopts the R configuration . This chiral center is critical for its biological activity and interactions with enantioselective receptors.
Molecular Structure and Spectroscopic Data
The benzofuran scaffold consists of a fused benzene and furan ring, with a fluorine substituent at C6 and an amine group at C3 (Figure 1). Key spectroscopic identifiers include:
| Identifier | Value | Source |
|---|---|---|
| InChI | InChI=1S/C₈H₈FNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H/t7-;/m0./s1 | |
| InChIKey | HFKQYAVAOPSXSI-FJXQXJEOSA-N | |
| SMILES | Cl.N[C@H]1COc2cc(F)ccc12 | |
| MDL Number | MFCD24435222 |
The SMILES notation confirms the R configuration via the @ symbol, while the InChIKey provides a unique identifier for database searches .
Synthesis and Manufacturing
Synthetic Routes
While explicit synthetic protocols are proprietary, the structure suggests a multistep route involving:
-
Benzofuran ring formation via cyclization of a phenolic precursor.
-
Fluorination using electrophilic fluorinating agents (e.g., Selectfluor®) at C6.
-
Chiral resolution to isolate the R-enantiomer, likely via diastereomeric salt crystallization or chiral chromatography .
Industrial Production
Suppliers like Apollo Scientific (UK) and American Elements (USA) manufacture the compound at >97% purity, as confirmed by HPLC . Bulk packaging includes 25 kg drums and 440-gallon liquid totes, with pricing available upon inquiry .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 189.61 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Not reported | |
| Solubility | Soluble in water (hydrochloride salt form) |
The absence of reported melting and boiling points suggests thermal instability or proprietary data constraints .
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a building block for:
-
Serotonin receptor modulators: The benzofuran core mimics endogenous ligands, enabling targeting of 5-HT₁A/₂C receptors .
-
Antiviral agents: Fluorinated heterocycles are explored for protease inhibition in viral pathogens .
Asymmetric Catalysis
The chiral amine moiety may act as a ligand in transition-metal catalysts for enantioselective C–C bond formations, though published examples are lacking .
| Hazard | GHS Code | Precaution |
|---|---|---|
| Acute toxicity (oral) | H302 | Harmful if swallowed |
| Skin irritation | H315 | Causes skin irritation |
| Eye damage | H319 | Causes serious eye irritation |
| Respiratory irritation | H335 | May cause respiratory irritation |
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